![molecular formula C23H21ClN2O2S B2443508 1-(2-氯苄基)-5,6-二甲基-3-(2-苯乙基)噻吩[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 689757-00-4](/img/no-structure.png)

1-(2-氯苄基)-5,6-二甲基-3-(2-苯乙基)噻吩[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

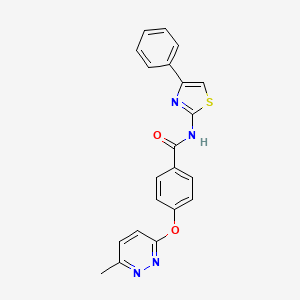

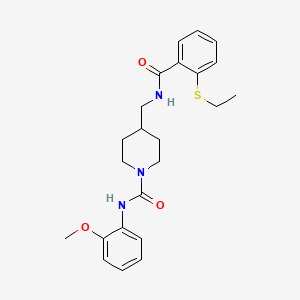

The compound “1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines have been reported to inhibit Mycobacterium tuberculosis bd oxidase .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence . This includes key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . The thienopyrimidine ring is constructed first, followed by the cyclohexanone moiety, and then the fused heterocyclic ring .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines have been found to inhibit Mycobacterium tuberculosis bd oxidase . This inhibition is part of the compound’s chemical reaction with the organism.科学研究应用

合成和化学性质

一项研究探索了噻吩[2,3-d]嘧啶的异恶唑和噻唑衍生物的简便合成,展示了这些化合物在有机合成中的多功能性。这项研究突出了噻吩[2,3-d]嘧啶衍生物在通过各种化学反应创建新环系统方面的潜力,表明它们在开发具有材料科学和制药应用潜力的新型化合物中的用处 (Abdel-fattah 等,1998).

另一项研究展示了多核杂环的合成,包括氮杂噻吩嘧啶和噻吩噻唑嘧啶,通过一步反应。探索了这些化合物的生物活性,表明噻吩[2,3-d]嘧啶在开发腺苷激酶抑制剂、血小板聚集、抗白血病和抗癌活性方面具有显着潜力,展示了这些衍生物的生物医学应用 (El-Gazzar 等,2006).

药理和材料科学应用

对噻吩[2,3-d]嘧啶-2,4-二酮衍生物作为治疗生殖疾病的 GnRH 受体拮抗剂的研究突出了这些化合物的药理学重要性。研究发现,噻吩[2,3-d]嘧啶核心上的特定结构修饰可以显着增强受体结合活性,表明这些衍生物在生殖健康药物开发中的潜力 (Guo 等,2003).

对噻吩嘧啶衍生物进行 DFT/TDDFT 和实验方法的比较研究,包括对其结构参数、电子和非线性光学性质的分析,强调了噻吩[2,3-d]嘧啶在非线性光学 (NLO) 和制药领域的意义。这些发现表明它们在医学和 NLO 领域有广阔的应用前景,展示了噻吩[2,3-d]嘧啶衍生物在先进材料科学和药理学中的多方面用途 (Hussain 等,2020).

作用机制

未来方向

The future directions for the study of “1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its inhibitory effects on Mycobacterium tuberculosis bd oxidase . This could potentially lead to the development of new drug combinations targeting energy metabolism in Mycobacterium tuberculosis .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzaldehyde with 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced using a reducing agent to yield the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "base", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the intermediate Schiff base.", "Step 2: Reduction of the Schiff base using a reducing agent to yield the final product." ] } | |

CAS 编号 |

689757-00-4 |

分子式 |

C23H21ClN2O2S |

分子量 |

424.94 |

IUPAC 名称 |

1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H21ClN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-8-4-3-5-9-17)23(28)26(22)14-18-10-6-7-11-19(18)24/h3-11H,12-14H2,1-2H3 |

InChI 键 |

XOCJVUWXGUHTEH-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CCC4=CC=CC=C4)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2443427.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2443430.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2443431.png)

![4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2443438.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2443439.png)

![2-(1H-Indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2443441.png)

![[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2443443.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)